molecular formula C11H8ClNO3 B1647233 methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B1647233
M. Wt: 237.64 g/mol
InChI Key: LUFYODHNHSVJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 4-chloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different indole derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various indole derivatives with different functional groups.

Scientific Research Applications

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroindole-3-acetic acid: Another indole derivative with similar structural features.

    Methyl indole-3-acetate: A related compound with a different substitution pattern on the indole ring.

    5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal): A compound used in molecular biology for blue-white screening.

Uniqueness

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3

InChI Key

LUFYODHNHSVJIV-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Cl

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

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